molecular formula C13H15NO2 B14703765 (2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate CAS No. 21193-01-1

(2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate

Cat. No.: B14703765
CAS No.: 21193-01-1
M. Wt: 217.26 g/mol
InChI Key: ZPZSGXXMMPWKEP-UHFFFAOYSA-N
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Description

(2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate is a chemical compound that belongs to the class of carbamate esters. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyclopentene ring attached to a phenyl group, further linked to an N-methylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate typically involves the reaction of 2-cyclopent-2-en-1-ylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-cyclopent-2-en-1-ylphenol and methyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-70°C.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and stringent quality control measures. The process includes:

    Raw Material Handling: Ensuring the purity of starting materials.

    Reaction Monitoring: Continuous monitoring of reaction parameters to optimize yield.

    Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and acidic or basic conditions, it can hydrolyze to form 2-cyclopent-2-en-1-ylphenol and methylamine.

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxidized products.

    Substitution: Nucleophilic substitution reactions can occur, where the N-methylcarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: 2-cyclopent-2-en-1-ylphenol and methylamine.

    Oxidation: Oxidized derivatives of the phenyl and cyclopentene rings.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in studying carbamate chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the formulation of pesticides and herbicides due to its effectiveness in pest control.

Mechanism of Action

The mechanism of action of (2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to other carbamate pesticides and is crucial for its pesticidal activity.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentylphenyl N-methylcarbamate: Another carbamate ester with a cyclopentyl group instead of a cyclopentene ring.

    Carbaryl: A widely used carbamate pesticide with a similar mechanism of action.

    Bendiocarb: Another carbamate pesticide known for its effectiveness against a broad spectrum of pests.

Uniqueness

(2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate is unique due to its specific structural features, such as the cyclopentene ring, which may confer distinct chemical and biological properties compared to other carbamate esters

Properties

CAS No.

21193-01-1

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(2-cyclopent-2-en-1-ylphenyl) N-methylcarbamate

InChI

InChI=1S/C13H15NO2/c1-14-13(15)16-12-9-5-4-8-11(12)10-6-2-3-7-10/h2,4-6,8-10H,3,7H2,1H3,(H,14,15)

InChI Key

ZPZSGXXMMPWKEP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1C2CCC=C2

Origin of Product

United States

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